

Application Notes and Protocols: ONO-4057 for In Vitro Degranulation Assays

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ONO-4057 in in vitro degranulation assays. ONO-4057 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, making it a valuable tool for studying inflammatory responses mediated by neutrophils and other immune cells.[1][2]

Introduction

ONO-4057 is a small molecule that specifically targets the LTB4 receptor, thereby inhibiting the downstream signaling pathways that lead to various cellular responses, including chemotaxis, aggregation, and degranulation of neutrophils.[1][2] Its utility in in vitro degranulation assays allows for the precise investigation of the role of the LTB4 pathway in inflammatory and allergic conditions.

Data Presentation

The following table summarizes the quantitative data for ONO-4057's inhibitory effects on neutrophil functions.

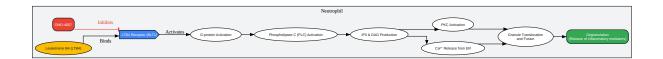


Parameter	Cell Type	ONO-4057 Concentration (IC50)	Assay Type	Notes
LTB4-induced Degranulation	Human Neutrophils	1.6 ± 0.1 μM	Degranulation Assay	ONO-4057 did not show agonist activity at concentrations up to 30 μM.[1]
LTB4-induced Rise in Cytosolic Free Calcium	Human Neutrophils	0.7 ± 0.3 μM	Calcium Flux Assay	Inhibition of calcium mobilization is a key mechanism upstream of degranulation.[1]
LTB4-induced Aggregation	Human Neutrophils	3.0 ± 0.1 μM	Aggregation Assay	
LTB4-induced Chemotaxis	Human Neutrophils	0.9 ± 0.1 μM	Chemotaxis Assay	
[3H] LTB4 Binding	Human Neutrophil Membranes	Ki = 3.7 ± 0.9 nM	Radioligand Binding Assay	Demonstrates high-affinity binding to the LTB4 receptor.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of ONO-4057 in inhibiting LTB4-induced neutrophil degranulation.





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ONO-4057 inhibits LTB4-induced degranulation by blocking the LTB4 receptor.

Experimental Protocols In Vitro Neutrophil Degranulation Assay (β-hexosaminidase Release)

This protocol describes a method to measure LTB4-induced degranulation in human neutrophils by quantifying the release of the granular enzyme β -hexosaminidase, and how to assess the inhibitory effect of ONO-4057.

Materials:

- ONO-4057
- Leukotriene B4 (LTB4)
- Human Neutrophils (isolated from fresh human blood)
- Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
- Cytochalasin B
- p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
- Triton X-100



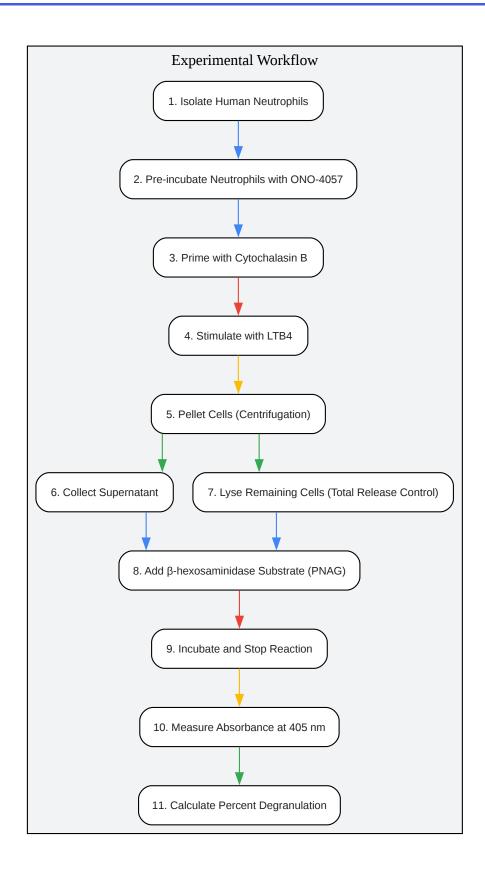




- Glycine buffer (0.2 M, pH 10.7)
- 96-well microplate
- Microplate reader

Experimental Workflow:





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Workflow for the in vitro neutrophil degranulation assay.



Procedure:

- Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the isolated neutrophils in HBSS.
- Cell Preparation: Adjust the neutrophil concentration to 5 x 106 cells/mL in HBSS.
- ONO-4057 Incubation:
 - In a 96-well plate, add 50 μL of the neutrophil suspension to each well.
 - Add 25 μL of varying concentrations of ONO-4057 (e.g., 0.1 μM to 30 μM) or vehicle control (e.g., DMSO) to the wells.
 - Incubate for 15 minutes at 37°C.
- Priming: Add 25 μL of Cytochalasin B (final concentration 5 μg/mL) to each well and incubate for 5 minutes at 37°C.
- Stimulation:
 - \circ Initiate degranulation by adding 25 μL of LTB4 (final concentration typically 100 nM) to the appropriate wells.
 - \circ For control wells (unstimulated and total release), add 25 μ L of HBSS.
 - Incubate for 30 minutes at 37°C.
- Stopping the Reaction: Place the plate on ice and centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.
- Sample Collection:
 - \circ Carefully collect 50 μL of the supernatant from each well and transfer to a new 96-well plate.



- \circ To the remaining cell pellets for the "total release" control, add 50 μ L of 0.1% Triton X-100 to lyse the cells. Resuspend thoroughly.
- Enzyme Assay:
 - Add 50 μL of PNAG solution (1 mM in citrate buffer, pH 4.5) to each well containing the supernatant or cell lysate.
 - Incubate the plate for 60 minutes at 37°C.
 - Stop the reaction by adding 100 μL of glycine buffer (0.2 M, pH 10.7).
- Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of β-hexosaminidase release (degranulation) for each sample using the following formula: % Degranulation = [(Absorbance of Sample Absorbance of Unstimulated Control) / (Absorbance of Total Release Control Absorbance of Unstimulated Control)] x 100
 - Plot the % degranulation against the concentration of ONO-4057 to determine the IC50 value.

Important Considerations

- Cell Viability: It is crucial to maintain high cell viability throughout the experiment. Perform a viability test (e.g., trypan blue exclusion) before and after the assay.
- Controls: Include appropriate controls in your experiment:
 - Unstimulated Control: Cells treated with vehicle instead of LTB4 to measure spontaneous degranulation.
 - Total Release Control: Cells lysed with a detergent (e.g., Triton X-100) to determine the maximum possible enzyme release.



- Vehicle Control: Cells treated with the same concentration of the solvent used for ONO-4057 (e.g., DMSO) to account for any effects of the solvent.
- Reagent Quality: Use high-quality reagents and freshly isolated neutrophils for optimal results.
- Alternative Degranulation Markers: Other markers of neutrophil degranulation, such as myeloperoxidase (MPO) or elastase, can also be measured using appropriate substrates and protocols. For other cell types like mast cells or basophils, different markers (e.g., histamine) and stimuli would be used.

Conclusion

ONO-4057 is a valuable research tool for investigating the role of the LTB4 pathway in neutrophil-mediated inflammation. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize ONO-4057 in in vitro degranulation assays. Adherence to the outlined procedures and considerations will ensure the generation of reliable and reproducible data.

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References

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- 2. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis PubMed [pubmed.ncbi.nlm.nih.gov]
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